molecular formula C14H19NO B13980018 Cyclohexanone, 4-[4-(dimethylamino)phenyl]- CAS No. 117960-49-3

Cyclohexanone, 4-[4-(dimethylamino)phenyl]-

Cat. No.: B13980018
CAS No.: 117960-49-3
M. Wt: 217.31 g/mol
InChI Key: PKISBHJNYKYSKL-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-[4-(dimethylamino)phenyl]- (CAS 65619-20-7) is a substituted cyclohexanone derivative featuring a dimethylamino group attached to a para-positioned phenyl ring at the 4-position of the cyclohexanone core. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol . The dimethylamino group introduces strong electron-donating properties, influencing the compound’s reactivity and spectral characteristics. This structural motif is prevalent in intermediates for pharmaceuticals, agrochemicals, and organic synthesis due to its ability to modulate electronic and steric effects .

Properties

CAS No.

117960-49-3

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]cyclohexan-1-one

InChI

InChI=1S/C14H19NO/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(16)10-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3

InChI Key

PKISBHJNYKYSKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CCC(=O)CC2

Origin of Product

United States

Preparation Methods

Overview

The synthesis of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- involves multi-step organic transformations typically starting from cyclohexanone or substituted cyclohexanone derivatives and 4-(dimethylamino)phenyl precursors. The methods focus on forming the 4-substituted cyclohexanone with the dimethylamino phenyl group attached at the 4-position. The key steps include condensation, reduction, and functional group modifications under controlled conditions.

Method 1: Condensation of Cyclohexanone with 4-(Dimethylamino)phenylacetonitrile Followed by Catalytic Hydrogenation

One documented approach involves the condensation of cyclohexanone with 4-(dimethylamino)phenylacetonitrile in the presence of a base to form a cyano-substituted intermediate, followed by catalytic hydrogenation to reduce the nitrile to the corresponding amine or alcohol derivative, which then leads to the target compound.

  • Step 1: Condensation reaction of cyclohexanone with 4-(dimethylamino)phenylacetonitrile using bases such as lithium diisopropylamide (LDA) in hydrocarbon solvents (hexane, toluene, or cyclohexane) at ambient temperature. This step yields 1-[cyano(4-dimethylaminophenyl)methyl]cyclohexanol intermediates with improved yields (~79%).

  • Step 2: Catalytic hydrogenation of the nitrile intermediate using Raney nickel catalyst in the presence of a formylating agent (35% formalin solution) and methanol as a protic solvent. The hydrogenation is conducted under hydrogen pressure (100–400 psi) at 30–60°C for 6–16 hours. This reduces the nitrile group to the corresponding amine or alcohol, yielding the desired cyclohexanone derivative.

  • Step 3: After hydrogenation, the reaction mixture is filtered to remove the catalyst, and the product is isolated by acid-base extraction and solvent partitioning. The final compound is obtained as a bright white solid with melting point around 74–76°C.

Parameter Conditions/Details
Catalyst Raney nickel
Solvent Methanol
Hydrogen Pressure 100–400 psi (6.89x10^5 to 2.76x10^6 N/m²)
Temperature 30–60°C
Reaction Time 6–16 hours
Yield Approximately 15% isolated; 60% unreacted nitrile recycled

Notes: This method avoids the use of hazardous reagents such as butyllithium, rhodium on alumina, or chloroacetyl chloride, making it more suitable for large-scale synthesis.

Method 2: Grignard Reaction Approach via Bromo Derivative

Another synthetic route involves preparing a bromo derivative of the 4-(dimethylamino)phenyl cyclohexanone and performing a Grignard reaction with cyclohexanone.

  • Step 1: Acylation of anisole to form a chloroacetyl derivative.

  • Step 2: Amination with N,N-dimethylamine to introduce the dimethylamino group.

  • Step 3: Reduction of the carbonyl group to alcohol using potassium borohydride (KBH4).

  • Step 4: Conversion of the alcohol to the bromo derivative using phosphorus tribromide (PBr3).

  • Step 5: Formation of the Grignard reagent from the bromo derivative by reaction with magnesium.

  • Step 6: Reaction of the Grignard reagent with cyclohexanone to yield the target compound.

Notes: This method involves hazardous reagents such as butyllithium and PBr3, and solvents that are less favorable for large-scale synthesis.

Method 3: Selective Reduction and Functional Group Manipulation at Low Temperatures

A more specialized method described in patent literature involves:

  • Use of strong bases such as potassium t-butoxide in tetrahydrofuran (THF) at low temperatures (0°C to -5°C) for alkylation steps.

  • Reduction steps carried out at very low temperatures (-40°C to -60°C) using reagents like diisobutylaluminium hydride (DIBAL-H) in toluene.

  • Subsequent acid hydrolysis with aqueous citric acid at ambient temperature to isolate the cyclohexanone derivative.

This method is noted for its precise temperature control and use of selective reducing agents to obtain high-purity cyclohexanone derivatives.

Comparative Summary of Preparation Methods

Method Key Steps Advantages Disadvantages
Condensation + Raney Ni Hydrogenation Base-catalyzed condensation; Raney Ni hydrogenation Simple, uses readily available reagents; scalable Moderate yield; requires pressure hydrogenation
Grignard Reaction via Bromo Derivative Acylation, amination, reduction, bromination, Grignard reaction Established organic synthesis route Uses hazardous reagents; less suitable for scale-up
Low-temperature selective reduction Alkylation in THF; DIBAL-H reduction; acid hydrolysis High selectivity and purity Requires strict temperature control; specialized reagents

Research Findings and Considerations

  • The condensation-hydrogenation approach is favored for its simplicity and avoidance of highly hazardous reagents, making it more practical for industrial applications.

  • The use of Raney nickel as a catalyst in hydrogenation provides effective reduction of nitrile intermediates under mild conditions.

  • Recycling of unreacted nitrile intermediates improves overall process efficiency.

  • Low-temperature reductions with DIBAL-H enable selective functional group transformations but require careful handling and temperature control.

  • The Grignard approach, while classical, involves multiple steps and hazardous reagents, limiting its practical application in large-scale synthesis.

- PubChem Compound Summary for 4-(dimethylamino)-4-phenylcyclohexan-1-one, CID 11424492, National Center for Biotechnology Information, 2025.

- WO2004013090A1 - Synthesis of cyclohexanone derivatives. WIPO Patent Application, 2003.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

It appears the specific compound "Cyclohexanone, 4-[4-(dimethylamino)phenyl]-" is not directly and comprehensively covered within the provided search results. However, some results discuss related compounds and contexts that can help infer potential applications and properties. Due to the limited direct information, the following is a synthesis based on related compounds and chemical principles.

Please note: This analysis is based on the available information and focuses on compounds with similar structures or applications. Direct data on "Cyclohexanone, 4-[4-(dimethylamino)phenyl]-" is limited in the search results.

Chemical Properties and Structure

The compound Cyclohexanone, 4-[4-(dimethylamino)phenyl]- combines a cyclohexanone ring with a dimethylaminophenyl substituent. Key structural features include:

  • Cyclohexanone Ring: A six-carbon cyclic ketone, which can undergo reactions typical of ketones, such as reduction, oxidation, and nucleophilic addition .
  • Dimethylaminophenyl Group: An aromatic ring substituted with a dimethylamino group (-N(CH3)2), which is an electron-donating group. This moiety can influence the reactivity and electronic properties of the molecule .

Potential Applications Based on Related Compounds

Given the limited direct information, potential applications can be inferred from compounds with similar structural features:

  • Pharmaceutical Research:
    • NOP and Opioid Receptor Agonists: Research indicates that 4-(dimethylamino)-4-phenylcyclohexanone derivatives can be developed as nociceptin/orphanin FQ peptide (NOP) and opioid receptor agonists . Attaching different moieties to the cyclohexanone core can result in compounds with strong efficacy in preclinical models of acute and neuropathic pain .
    • Analgesics: Cyclohexanone derivatives have been reported as analgesics . The dimethylamino group can enhance the molecule's interaction with biological targets .
    ApplicationDescription
    NOP Receptor AgonistsCompounds that bind to and activate NOP receptors, potentially useful in pain management and neurological disorders .
    Opioid Receptor AgonistsSubstances that activate opioid receptors, providing analgesic effects. However, these often come with side effects such as sedation and respiratory depression, which researchers aim to minimize with new compounds .
    Neuropathic Pain TreatmentAgents effective in managing chronic pain resulting from nerve damage. The referenced study highlights the development of compounds with strong efficacy in rat models of neuropathic pain, offering advantages over standard opioids .
  • Chemical Synthesis:
    • Intermediate in Organic Synthesis: Cyclohexanones are versatile intermediates in the synthesis of complex organic molecules . The dimethylaminophenyl group can be used as a directing group or a functional handle for further modification .
    • Reductive Amination: Cyclohexanones can undergo reductive amination to form amines, a reaction used to synthesize various pharmaceuticals and chemicals .
  • Dyes and Indicators:
    • Solvent Dyes: Solvent Blue 4, which contains dimethylamino groups and aromatic rings, has been used as a dye for various materials such as polyester, wax, fuel, plastics, and inks . Analogously, Cyclohexanone, 4-[4-(dimethylamino)phenyl]- might find use in specialized dye applications .

Government Assessment (Solvent Blue 4):

The Government of Canada assessed Solvent Blue 4, a compound with structural similarities (dimethylamino groups and aromatic components), noting it was not in commerce in Canada . The assessment provides insights into environmental persistence and potential harm to organisms, but also indicates that it was not considered harmful to the health of the general population at current exposure levels .

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Substituent(s) Key Differences Applications/Notes References
4-[4-(Dimethylamino)phenyl]cyclohexanone 65619-20-7 C₁₃H₁₇NO 4-(dimethylamino)phenyl Reference compound Pharmaceutical intermediates, heterocycle synthesis
4-(4-Chlorophenyl)cyclohexanone 14472-80-1 C₁₂H₁₃ClO 4-chlorophenyl Chlorine (electron-withdrawing) replaces dimethylamino group Agrochemical synthesis, polymer intermediates
4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexanone 1187964-31-3 C₁₃H₁₈N₂O Pyridin-3-yl replaces phenyl Heteroaromatic ring introduces basicity Medicinal chemistry (kinase inhibitors)
4-((4-(Diethylamino)-2-methylphenyl)imino)-2-chloro-2,5-cyclohexadien-1-one 68155-95-3 C₁₇H₁₉ClN₂O Diethylamino and chloro substituents Extended conjugation with imino group Dye synthesis, optical materials

Physicochemical Properties

  • Polarity: The dimethylamino group in 4-[4-(dimethylamino)phenyl]cyclohexanone increases polarity compared to non-polar analogs like 4-(4-chlorophenyl)cyclohexanone, enhancing solubility in polar solvents .
  • Reactivity: Electron-donating dimethylamino groups stabilize carbocation intermediates, favoring electrophilic substitutions, whereas chloro-substituted analogs (e.g., 4-(4-chlorophenyl)cyclohexanone) are more reactive in nucleophilic aromatic substitutions .
  • Spectroscopy: NMR spectra of dimethylamino-substituted cyclohexanones show distinct deshielding of aromatic protons (δH ~6.5–7.5 ppm) compared to chlorophenyl analogs (δH ~7.0–7.8 ppm) .

Biological Activity

Cyclohexanone, 4-[4-(dimethylamino)phenyl]-, also known as 4-(dimethylamino)-4-phenylcyclohexanone, is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol. This compound features a cyclohexanone ring substituted with a dimethylamino group and a phenyl group, contributing to its unique chemical properties and potential biological activities.

The presence of the dimethylamino group enhances the compound's reactivity and solubility in biological systems. The cyclohexanone moiety provides a framework for various functionalizations, allowing for the exploration of its biological activity through structural modifications.

Biological Activity

The biological activity of cyclohexanone, 4-[4-(dimethylamino)phenyl]- has been investigated in several studies, particularly focusing on its interaction with specific receptors and its potential therapeutic applications.

Pain Modulation

One significant area of research involves the compound's role as an agonist for nociceptin/orphanin FQ peptide (NOP) and opioid receptors. A study reported that derivatives of this compound exhibited strong efficacy in preclinical models of acute and neuropathic pain. Specifically, cyclohexanone derivatives demonstrated low nanomolar IC50 values (e.g., Ki(NOP)=1.5μMK_i(NOP)=1.5\,\mu M, Ki(MOP)=1.7μMK_i(MOP)=1.7\,\mu M), indicating potent receptor binding affinity .

Pharmacokinetics

In pharmacokinetic studies, one derivative showed moderate half-life characteristics (approximately 1.6 hours) and low oral bioavailability (4%), yet its potency was sufficient to warrant further efficacy profiling in rodent models . These findings suggest that while the compound may have limitations in bioavailability, its strong receptor interactions could make it a candidate for pain management therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the cyclohexanone core can significantly influence biological activity. For instance, variations in the length of linkers and types of substituents on the phenyl ring have been shown to impact receptor binding affinities and efficacy .

Comparative Analysis

A comparative analysis of cyclohexanone derivatives reveals notable differences in their biological activities based on structural modifications:

Compound NameMolecular FormulaKey FeaturesIC50 (µM)
Cyclohexanone, 4-[4-(dimethylamino)phenyl]-C14H19NODimethylamino and phenyl substituents1.5 (NOP), 1.7 (MOP)
Cyclohexanone, 2-[5-acetyl-2-(dimethylamino)phenyl]C16H21NO2Contains an acetyl groupNot reported
Cyclohexanone, 2,6-bis[4-(dimethylaminophenyl)methylene]C24H28N2OMore complex structureNot reported

Case Studies

Several case studies have explored the therapeutic implications of cyclohexanone derivatives:

  • Acute Pain Models : In a rat tail-flick model, one derivative exhibited an ED50 value of approximately 39.9 nmol/kg, demonstrating significant analgesic properties compared to standard opioids .
  • Neuropathic Pain Models : The same derivative showed about three times higher potency in neuropathic pain models compared to acute pain models, indicating its potential for treating chronic pain conditions .
  • Safety Profile : Compared to traditional opioids like morphine, derivatives of cyclohexanone displayed reduced side effects such as sedation and respiratory depression at effective analgesic doses .

Q & A

Q. What are the recommended synthetic routes for 4-(dimethylamino)cyclohexanone, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via alkylation or substitution reactions. For example, the dimethylamino group can be introduced through nucleophilic substitution of a halogenated cyclohexanone precursor using dimethylamine under controlled pH (8–10) and temperature (50–70°C). Catalytic methods, such as palladium-mediated coupling, may enhance regioselectivity . Optimization includes solvent selection (e.g., THF or DMF), stoichiometric ratios (1:1.2 amine:halide), and reaction monitoring via TLC or GC-MS to minimize byproducts .

Q. How should researchers handle safety and toxicity concerns when working with 4-(dimethylamino)cyclohexanone?

The compound is classified as acutely toxic (H302, H315, H319, H335). Safe practices include:

  • Use of fume hoods with anti-static ventilation .
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Emergency measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid sparks .
  • Storage: In airtight containers away from oxidizers, at <25°C .

Q. What analytical techniques are effective for characterizing 4-(dimethylamino)cyclohexanone?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, cyclohexanone carbonyl at δ 207–210 ppm) .
  • MS : ESI-MS or EI-MS for molecular ion (m/z 141.21) and fragmentation patterns .
  • IR : Stretching bands for C=O (~1715 cm1^{-1}) and N–CH3_3 (~2800 cm1^{-1}) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How does the electronic environment of the dimethylamino group influence the compound’s reactivity?

The dimethylamino group acts as an electron donor via resonance, activating the cyclohexanone ring toward electrophilic substitution (e.g., nitration, halogenation). Computational studies (DFT) reveal reduced LUMO energy at the carbonyl carbon, enhancing nucleophilic attack susceptibility. Steric hindrance from the dimethyl groups may limit reactivity at adjacent positions .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point)?

Conflicting data (e.g., boiling point: 213.3°C vs. analog compounds) require validation through:

  • Repetition under standardized conditions (ASTM methods).
  • Comparative analysis with structurally similar compounds (e.g., 4-hydroxycyclohexanone derivatives) .
  • Cross-referencing databases like PubChem and EPA DSSTox .

Q. How can 4-(dimethylamino)cyclohexanone serve as a precursor in complex molecule synthesis?

  • Chiral intermediates : Asymmetric reduction of the ketone yields enantiopure cyclohexanol derivatives for pharmaceuticals .
  • Coordination chemistry : Acts as a ligand in iridium complexes for catalytic hydrogenation (e.g., Cp*IrCl(Dap-picolinamidato)) .
  • Derivatization : Forms hydrazones for UV/Vis detection or Schiff bases for metal-sensor applications .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Byproduct formation : Optimize catalyst loading (e.g., 5 mol% Pd/C) and temperature gradients .
  • Purification : Switch from column chromatography to fractional distillation or recrystallization .
  • Safety : Implement continuous flow reactors to mitigate exothermic risks .

Q. How can computational tools predict the compound’s behavior in novel reactions?

  • DFT calculations : Model transition states for nucleophilic additions or redox potentials .
  • Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .
  • Docking studies : Predict binding affinity in enzyme inhibition assays .

Q. What derivatization strategies enhance detectability in trace analysis?

  • Hydrazone formation : React with 2,4-dinitrophenylhydrazine (DNPH) for UV detection at 370 nm .
  • Silylation : Use BSTFA to improve GC-MS volatility .
  • Fluorescent tagging : Couple with dansyl chloride for LC-FLD analysis .

Q. How does steric/electronic configuration influence supramolecular interactions?

The planar dimethylamino group facilitates π-π stacking in host-guest systems (e.g., cyclodextrins), while the ketone enables hydrogen bonding. Steric bulk may limit cavity inclusion, requiring molecular tweezers with tailored spacers .

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